![molecular formula C19H25ClN2O2 B5508813 1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)

1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical "1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide" is a part of the pyrrolidine class of compounds, known for their wide range of applications in medicinal chemistry due to their biological activities. Pyrrolidines are often synthesized through nitrile anion cyclization strategies and have been explored for their utility in creating complex molecular architectures.

Synthesis Analysis

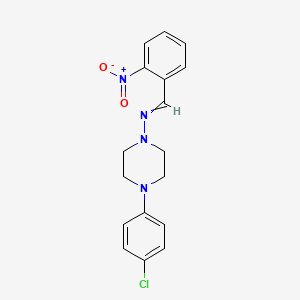

Enantioselective synthesis methods have been developed for substituted pyrrolidines. For example, Chung et al. (2005) describe a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, achieving high yields and enantiomeric excess (ee) (Chung et al., 2005). Sasaki et al. (2020) report an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, indicating the versatility of pyrrolidine structures in accessing novel macrocyclic inhibitors (Sasaki et al., 2020).

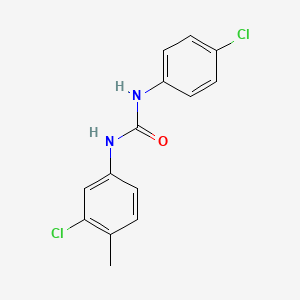

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives often involves complex arrangements that facilitate their biological activity. Crystal structure analyses, as discussed by Macías et al. (2018), showcase the reduction products of arylideneamino pyrrolidines, highlighting the structural changes upon synthesis and the implications for their chemical reactivity (Macías et al., 2018).

Chemical Reactions and Properties

Pyrrolidine compounds undergo various chemical reactions, including cyclizations, reductions, and functional group transformations, which are pivotal for their utility in synthesizing targeted molecules. The process development and pilot-plant synthesis of related compounds, as detailed by Li et al. (2012), underscore the scalability of these syntheses and their industrial applicability (Li et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structures, are crucial for the application and handling of pyrrolidine derivatives. Hsiao et al. (2000) explore the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derivatives, highlighting the impact of the pyrrolidine structure on the material properties of polyamides (Hsiao et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Novel Polyamides

Polyamides with flexible main-chain ether linkages and ortho-phenylene units have been developed, showcasing high solubility in polar solvents and excellent thermal stability (Hsiao, Yang, & Chen, 2000). These materials are significant for their potential applications in high-performance polymers.

Asymmetric Synthesis of Pyrrolidines

A highly efficient synthesis method for N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been developed (Chung et al., 2005). This method is relevant for the synthesis of chiral pyrrolidine compounds, which are valuable in pharmaceutical and chemical industries.

Development of Aromatic Polyamides

Aromatic polyamides derived from tert-butylhydroquinone have been synthesized, demonstrating useful levels of thermal stability and excellent solubility in various organic solvents (Yang, Hsiao, & Yang, 1999). These materials are important in the production of high-performance polymers and films.

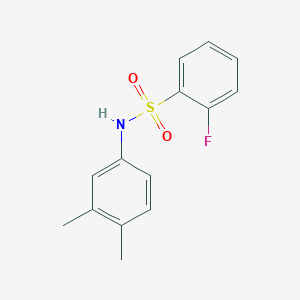

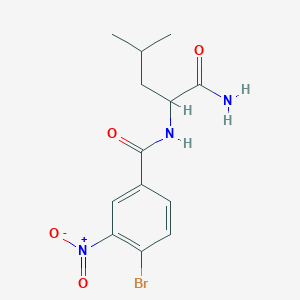

Antibacterial Agent Synthesis

The synthesis and evaluation of a series of compounds including cycloalkylamino and tert-butyl moieties have been studied for their antibacterial activities (Bouzard et al., 1992). This research is significant for developing new therapeutic agents.

Metabolism Studies of Pharmaceutical Agents

Studies on the metabolism of compounds containing the tert-butyl moiety, like CP-533,536, have been conducted to understand their metabolic pathways and potential application in aiding bone fracture healing (Prakash, Wang, O’Connell, & Johnson, 2008). This research is crucial for drug development and understanding drug interactions.

Synthesis of New Polyamides

New polyamides derived from diamine containing bulky di-tert-butyl substituents have been synthesized, showing amorphous nature and excellent solubility in polar solvents (Liaw & Liaw, 1998). This research is essential in the development of new materials with unique properties.

Novel Anticholinesterases Development

The synthesis and characterization of N-benzyltetrahydropyrido-anellated thiophene derivatives have been explored for their potential as anticholinesterases, which are important in treating conditions like Alzheimer's disease (Pietsch, Nieger, & Gütschow, 2007).

Eigenschaften

IUPAC Name |

1-tert-butyl-N-[1-[(4-chlorophenyl)methyl]cyclopropyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O2/c1-18(2,3)22-12-14(10-16(22)23)17(24)21-19(8-9-19)11-13-4-6-15(20)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASMLEXAMQAXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C(=O)NC2(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)

![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)

![5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)

![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5508826.png)

![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)